1-(2,4-Dichlorophenyl)cyclobutanecarbonitrile

Organic Synthesis Methodology Cyclobutanecarbonitrile Synthesis

1-(2,4-Dichlorophenyl)cyclobutanecarbonitrile (CAS 151157-59-4) is a cyclobutane-derived nitrile building block with molecular formula C11H9Cl2N and molecular weight 226.10 g/mol. The compound features a cyclobutane ring substituted at the 1-position with a 2,4-dichlorophenyl moiety and a cyano group, with predicted density of 1.3±0.1 g/cm³ and predicted boiling point of 351.8±42.0 °C at 760 mmHg.

Molecular Formula C11H9Cl2N
Molecular Weight 226.10
CAS No. 151157-59-4
Cat. No. B3047973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Dichlorophenyl)cyclobutanecarbonitrile
CAS151157-59-4
Molecular FormulaC11H9Cl2N
Molecular Weight226.10
Structural Identifiers
SMILESC1CC(C1)(C#N)C2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C11H9Cl2N/c12-8-2-3-9(10(13)6-8)11(7-14)4-1-5-11/h2-3,6H,1,4-5H2
InChIKeyDCJGOBFIZBXJSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,4-Dichlorophenyl)cyclobutanecarbonitrile (CAS 151157-59-4) Procurement and Selection Guide


1-(2,4-Dichlorophenyl)cyclobutanecarbonitrile (CAS 151157-59-4) is a cyclobutane-derived nitrile building block with molecular formula C11H9Cl2N and molecular weight 226.10 g/mol . The compound features a cyclobutane ring substituted at the 1-position with a 2,4-dichlorophenyl moiety and a cyano group, with predicted density of 1.3±0.1 g/cm³ and predicted boiling point of 351.8±42.0 °C at 760 mmHg [1]. It is commercially available as a research intermediate with reported purity grades ranging from 95% to 98% (NLT) .

Why 1-(2,4-Dichlorophenyl)cyclobutanecarbonitrile Cannot Be Substituted with Alternative Arylcyclobutanecarbonitriles


1-(2,4-Dichlorophenyl)cyclobutanecarbonitrile occupies a specific structural niche that precludes generic substitution with other arylcyclobutanecarbonitriles. The 2,4-dichloro substitution pattern on the phenyl ring is structurally required for downstream synthetic pathways targeting specific pharmacophores—notably, this compound serves as a key intermediate in patented oxadiazole amine derivative HDAC6 inhibitors . In contrast, the regioisomeric 1-(3,4-dichlorophenyl)cyclobutanecarbonitrile (CAS 84467-19-6) is specified for an entirely different synthetic route, serving as an intermediate for chloro-sibutramine hydrochloride with antidepressant applications . The functional nitrile group enables specific transformations (hydrolysis to carboxylic acids, reduction to amines, or nucleophilic additions) that define the compound's utility as a versatile building block, while the cyclobutane core imparts conformational rigidity distinct from acyclic or larger ring analogs . Substitution with a mono-chloro analog (e.g., 1-(2-chlorophenyl)cyclobutanecarbonitrile) would alter electronic properties and downstream reactivity due to the absence of the second electron-withdrawing chlorine at the 4-position.

Quantitative Differentiation Evidence for 1-(2,4-Dichlorophenyl)cyclobutanecarbonitrile (CAS 151157-59-4)


Synthetic Yield Comparison: One-Step Vilsmeier Protocol Delivers Quantitative Yield

A 2023 protocol demonstrates one-step synthesis of 1-(2,4-dichlorophenyl)cyclobutanecarbonitrile using adapted Vilsmeier conditions, achieving quantitative yield [1]. This represents a significant efficiency advantage over traditional multi-step synthetic routes for arylcyclobutanecarbonitriles. The product was fully characterized by 1H-, 2H-, and 13C-NMR spectroscopy, as well as IR and Raman spectroscopy, with detailed spectral data provided [1].

Organic Synthesis Methodology Cyclobutanecarbonitrile Synthesis

Regioisomeric Differentiation: 2,4-Dichloro Pattern Defines Distinct Patent-Specified Application

The 2,4-dichloro substitution pattern on 1-(2,4-dichlorophenyl)cyclobutanecarbonitrile is specifically claimed as an intermediate in oxadiazole amine derivative patents targeting histone deacetylase 6 (HDAC6) inhibition (CA-3001666-A1, EP-3362445-A1, JP-2018530571-A, KR-101839137-B1) . In contrast, the regioisomer 1-(3,4-dichlorophenyl)cyclobutanecarbonitrile (CAS 84467-19-6) is specified as an intermediate for chloro-sibutramine hydrochloride synthesis, a reagent for antidepressant pharmaceutical compositions .

Medicinal Chemistry HDAC6 Inhibitors Patent Analysis

Commercial Purity Specifications: Multiple Vendors Offer ≥95% to ≥98% (NLT) Grades

Commercial availability of 1-(2,4-dichlorophenyl)cyclobutanecarbonitrile spans multiple purity tiers with documented specifications. Vendors report purity at 95% (AchemBlock, AK Scientific) and 98% or NLT 98% (Leyan, MolCore) . This purity range supports both research-scale exploration and process development applications requiring well-characterized intermediates.

Quality Control Procurement Intermediate Purity

Physicochemical Property Profile: Computed Lipophilicity and Topological PSA

1-(2,4-Dichlorophenyl)cyclobutanecarbonitrile exhibits computed XLogP3 of 3.7 and topological polar surface area (TPSA) of 23.8 Ų . These values position the compound within favorable physicochemical space for CNS drug-like properties (Lipinski Rule of Five compliance: MW 226.1 <500; LogP 3.7 <5; HBD 0 <5; HBA 1 <10). The regioisomer 1-(3,4-dichlorophenyl)cyclobutanecarbonitrile shows a higher computed LogP of 3.93868 , indicating that the 2,4-substitution pattern confers modestly lower lipophilicity.

Physicochemical Properties Drug Design ADME Prediction

Validated Application Scenarios for 1-(2,4-Dichlorophenyl)cyclobutanecarbonitrile (CAS 151157-59-4) Based on Quantitative Evidence


HDAC6 Inhibitor Development: Key Intermediate for Oxadiazole Amine Derivatives

This compound is specified in international patent families (CA-3001666-A1, EP-3362445-A1, JP-2018530571-A, KR-101839137-B1) as a synthetic intermediate for oxadiazole amine derivatives that function as histone deacetylase 6 (HDAC6) inhibitors. The 2,4-dichloro substitution pattern is structurally required for this pathway; substitution with the 3,4-regioisomer would target a different therapeutic indication (antidepressant) . Researchers pursuing HDAC6-targeted therapeutics should procure this specific CAS number to ensure synthetic fidelity and patent compliance.

Process Chemistry Scale-Up: Quantitative Yield Synthesis Protocol Available

For teams planning kilogram-scale synthesis or process optimization, the published 2023 Molbank protocol provides a validated one-step synthetic route using adapted Vilsmeier conditions that delivers quantitative yield of the target compound [1]. This methodology offers a direct efficiency advantage over multi-step approaches and is supported by comprehensive spectroscopic characterization (1H-, 2H-, 13C-NMR, IR, Raman), facilitating process validation and quality control documentation [1].

Fragment-Based Drug Discovery: Cyclobutane Scaffold with Favorable Physicochemical Properties

With XLogP3 of 3.7 and TPSA of 23.8 Ų, this compound resides within Lipinski-compliant physicochemical space (MW 226.1, HBD 0, HBA 1) and offers lower lipophilicity compared to its 3,4-regioisomer (ΔLogP = -0.24) . The nitrile functional group serves as a versatile handle for elaboration to carboxylic acids, amines, or heterocycles, while the cyclobutane core provides conformational constraint beneficial for target engagement . Procurement of 95% or 98% purity grades supports immediate use in fragment libraries and SAR exploration .

Methodology Development: Validated NMR and Spectroscopic Reference Standard

The compound has been fully characterized by 1H-, 2H-, and 13C-NMR spectroscopy, as well as IR and Raman spectroscopy, with detailed spectral data provided in the peer-reviewed literature [1]. This comprehensive characterization supports use as an analytical reference standard for method development, reaction monitoring, and quality control in both academic and industrial settings. The availability of detailed spectral assignments enables unambiguous identity confirmation during synthetic campaigns.

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